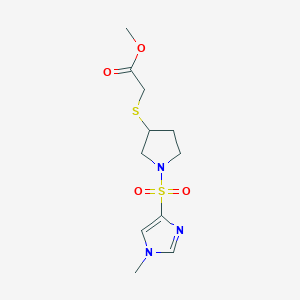![molecular formula C16H11ClN2O4 B2796849 5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-39-0](/img/structure/B2796849.png)
5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, also known as 5-Chloro-2-Furan-2-yl-3-Methyl-4-Nitro-1,2-Oxazole (CFO-MN), is a heterocyclic compound with a wide range of applications in the pharmaceutical and agricultural industries. CFO-MN has been extensively studied in recent years due to its unique properties and its ability to act as a ligand, chelating agent, and antioxidant. It has been demonstrated to have significant biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. In addition, CFO-MN has been shown to possess antioxidant, anti-tumor, and antidiabetic activity.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Study of New 1,3-oxazole Clubbed Pyridyl-pyrazolines as Anticancer and Antimicrobial Agents
- Overview: This research highlights the synthesis of novel compounds, including those with a 1,3-oxazole structure similar to the compound , aiming at exploring their potential as anticancer and antimicrobial agents. The study presents the structural elucidation using spectroanalytical techniques and evaluates the compounds for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds demonstrated promising results in vitro, with compound 6(d) showing the highest potency. Additionally, all compounds were tested for their antibacterial and antifungal activities and showed considerable effectiveness against pathogenic strains. Molecular docking studies further suggest these compounds' potential to help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Molecular Docking and Synthesis for Biological Evaluation
Microwave Assisted Synthesis, Biological Evaluation, and Docking Studies of Novel Pyrazoline Derivatives as Potent Antiinflammatory and Antibacterial Agents
- Overview: This study revolves around the synthesis of a novel series of derivatives, including those with a 4,5-dihydro-1,3-oxazole structure, which were synthesized using microwave irradiation methods, proving to be more efficient than conventional methods. The synthesized compounds were characterized and screened for their in vivo anti-inflammatory and in vitro antibacterial activities. Several compounds displayed potent antibacterial activity, and compounds 4b and 4e, in particular, exhibited high in vivo anti-inflammatory activity. Molecular docking results in conjunction with biological data indicated that these compounds could serve as templates for anti-inflammatory activity (Ravula et al., 2016).
Synthesis and Potential Neurotrophic Activity
Synthesis and Biological Activity of Novel 5-(omega-aryloxyalkyl)oxazole Derivatives as Brain-Derived Neurotrophic Factor Inducers
- Overview: The research presents the synthesis of a series of 5-(omega-aryloxyalkyl)oxazole derivatives and their effects on brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. The compounds were synthesized by constructing an oxazole ring. Many of the derivatives significantly increased BDNF production in cells. One of the compounds showed potent activity and also demonstrated improvement in motor nerve conduction velocity and the tail-flick response in diabetic rats, accompanied by a recovery of BDNF levels in the sciatic nerve, indicating their potential neurotrophic activity (Maekawa et al., 2003).
Propiedades
IUPAC Name |
5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRVSHGMGBFGK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


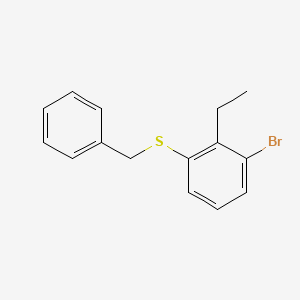
![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
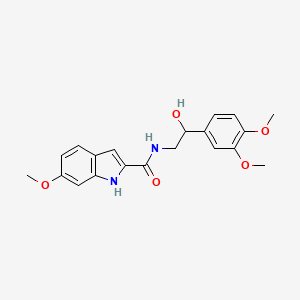
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)


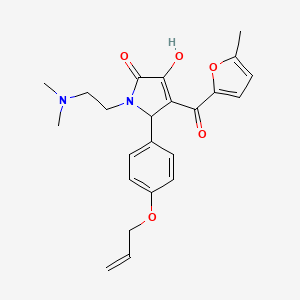
![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
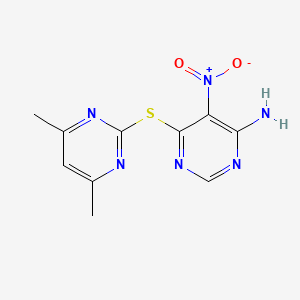
![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)
